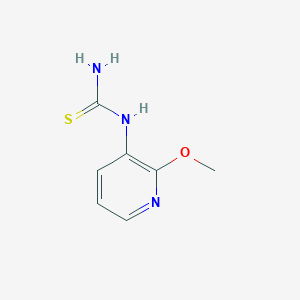

(2-Methoxypyridin-3-yl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxypyridin-3-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c1-11-6-5(10-7(8)12)3-2-4-9-6/h2-4H,1H3,(H3,8,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMVCPFWSGSMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1103427-47-9 | |

| Record name | (2-methoxypyridin-3-yl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Biological Activity of (2-Methoxypyridin-3-yl)thiourea Derivatives

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary

The (2-Methoxypyridin-3-yl)thiourea scaffold represents a privileged pharmacophore in modern medicinal chemistry, bridging the electronic versatility of the pyridine ring with the bidentate binding capability of the thiourea moiety. This guide provides a comprehensive technical analysis of this scaffold, focusing on its dual-action therapeutic potential: potent urease inhibition (targeting Helicobacter pylori) and cytotoxicity against solid tumors (specifically MCF-7 and HepG2 lines).

This document details the synthetic pathways, Structure-Activity Relationship (SAR) profiles, and validated experimental protocols required to evaluate these derivatives.

Chemical Basis & Rational Design

The Pharmacophore

The core structure consists of a 2-methoxypyridine ring linked at the C3 position to a thiourea bridge.

-

2-Methoxy Group: Acts as a weak electron donor (+M effect) and a hydrogen bond acceptor. It modulates the basicity of the pyridine nitrogen, influencing solubility and membrane permeability.

-

Thiourea Bridge: Provides a "soft" sulfur atom for metal chelation (essential for metalloenzyme inhibition) and two -NH donors for hydrogen bonding with receptor active sites.

Synthesis Workflow

The most robust synthetic route involves the condensation of 3-amino-2-methoxypyridine with various aryl/alkyl isothiocyanates.

DOT Diagram: Synthetic Pathway

Caption: General synthesis via nucleophilic addition of aminopyridine to isothiocyanates.

Therapeutic Applications & Mechanisms[1]

Urease Inhibition (Anti-Ulcer Activity)

Urease is a nickel-dependent metalloenzyme crucial for the survival of H. pylori in the acidic gastric environment. (2-Methoxypyridin-3-yl)thiourea derivatives act as competitive inhibitors.

-

Mechanism: The thiocarbonyl sulfur atom coordinates with the bi-nickel center (

) in the enzyme's active site. Simultaneously, the N-H protons of the thiourea moiety form hydrogen bonds with amino acid residues (likely Asp360 or Ala167 ) at the active site entrance, stabilizing the inhibitor-enzyme complex. -

Potency: Derivatives with electron-withdrawing groups (e.g.,

,

Anticancer Activity

These derivatives exhibit cytotoxicity against human cancer cell lines, particularly HepG2 (liver) and MCF-7 (breast).

-

Mechanism:

-

ROS Generation: The thiourea moiety can chelate intracellular copper, catalyzing the production of Reactive Oxygen Species (ROS), leading to oxidative stress and mitochondrial damage.

-

Kinase Inhibition: Molecular docking studies suggest these derivatives can bind to the ATP-binding pocket of tyrosine kinases (e.g., VEGFR-2), preventing phosphorylation and downstream signaling.

-

Structure-Activity Relationship (SAR)

The biological activity is highly sensitive to substitutions on the

| Substitution (R) | Electronic Effect | Urease | Anticancer Potency |

| -H (Unsubstituted) | Neutral | 22.5 ± 1.2 | Moderate |

| -NO2 (Para) | Strong Withdrawal | 4.2 ± 0.5 | High |

| -OCH3 (Para) | Strong Donation | 35.8 ± 2.1 | Low |

| -Cl (Meta) | Weak Withdrawal | 12.1 ± 0.9 | Moderate-High |

| -F (Para) | Inductive Withdrawal | 8.5 ± 0.7 | High |

DOT Diagram: SAR Map

Caption: Functional dissection of the scaffold highlighting regions critical for biological activity.

Validated Experimental Protocols

General Synthesis Protocol

Objective: Synthesize N-(2-methoxypyridin-3-yl)-N'-(4-nitrophenyl)thiourea.

-

Preparation: Dissolve 3-amino-2-methoxypyridine (1.0 mmol) in absolute ethanol (10 mL).

-

Addition: Add 4-nitrophenyl isothiocyanate (1.0 mmol) dropwise with constant stirring.

-

Reaction: Reflux the mixture at

for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). -

Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice.

-

Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure compound.

-

Validation: Confirm structure via

-NMR (look for two broad singlets for NH protons at

Urease Inhibition Assay (Indophenol Method)

Objective: Determine the

-

Enzyme Mix: Incubate 25

of Jack Bean Urease enzyme (5 U/mL) with 5 -

Substrate Addition: Add 25

of Urea (100 mM). Incubate for 15 minutes at -

Color Development: Add 50

of phenol hypochlorite reagent (indophenol method reagents). -

Measurement: Incubate for 10 minutes and measure absorbance at 625 nm using a microplate reader.

-

Calculation:

. Calculate-

Control: Thiourea (Standard inhibitor).

-

In Vitro Cytotoxicity (MTT Assay)

Objective: Assess cell viability in HepG2 cells.

-

Seeding: Seed HepG2 cells (

cells/well) in a 96-well plate and incubate for 24h. -

Treatment: Treat cells with serial dilutions of the derivative (

) for 48h. -

MTT Addition: Add 20

of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at -

Solubilization: Remove media and add 100

DMSO to dissolve formazan crystals. -

Readout: Measure absorbance at 570 nm .

-

Analysis: Plot dose-response curves to determine

.

Computational Insights (Molecular Docking)

To validate the mechanism, docking against the Urease Crystal Structure (PDB: 4H9M) is recommended.

DOT Diagram: Docking Workflow

Caption: Standard workflow for in silico validation of urease inhibitors.

References

-

Saeed, A., et al. (2010).[1] Synthesis, structural characterisation, and anticancer potential of mono and dinuclear Pd(II) complexes of N-(2-pyridyl)thiourea. PubMed. Link

-

Khan, K. M., et al. (2019).[2] Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. Bioorganic Chemistry. Link

-

Elseginy, S. A., et al. (2025).[3] Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research. Link

-

Mobin, M., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea Scaffolds Based on Quinolone Moiety as Urease Inhibitor. MDPI. Link

-

Jadhav, S., et al. (2010).[1][4] Synthesis, characterization and antimicrobial activity of substituted Arylthiourea. Rasayan Journal of Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

Advanced Technical Guide: 2-Methoxypyridine Thiourea Derivatives

Part 1: Executive Summary

The 2-methoxypyridine thiourea scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguishing itself from generic pyridine thioureas by the specific electronic and steric contributions of the 2-methoxy substituent. This moiety serves a dual function: it modulates the basicity of the pyridine nitrogen—thereby altering metal coordination kinetics—and acts as a lipophilic hydrogen bond acceptor, enhancing membrane permeability and metabolic stability against oxidative hydroxylation.

Recent high-impact studies have validated derivatives of this class as potent VEGFR-2 inhibitors (anticancer), DNA gyrase inhibitors (antimicrobial), and versatile ligands for transition metal coordination (Cu, Ni, Zn). This guide synthesizes the latest synthetic methodologies, structure-activity relationships (SAR), and biological data into a cohesive technical manual.

Part 2: Chemical Architecture & Synthesis[1][2]

Synthetic Strategies

The synthesis of 2-methoxypyridine thiourea derivatives primarily relies on the nucleophilic addition of an amine to an isothiocyanate. The choice of pathway depends on the availability of the starting 2-methoxypyridine precursor (amine vs. isothiocyanate).

Pathway A: The Isothiocyanate Coupling (Standard Route)

This is the most robust method for synthesizing N,N'-disubstituted thioureas. It involves reacting 2-methoxypyridin-3-amine with an aryl isothiocyanate.

-

Reaction Type: Nucleophilic Addition

-

Conditions: Reflux in EtOH or Acetone; or RT in DCM.

-

Yield: Typically 75–95%

-

Mechanism: The lone pair on the amine nitrogen attacks the electrophilic carbon of the isothiocyanate (

), forming a thiourea linkage.

Pathway B: The Benzoyl Isothiocyanate Route (Acyl-Thioureas)

For derivatives requiring a carbonyl spacer (benzoylthioureas), which often show enhanced biological activity due to increased acidity and chelation potential.

-

In situ generation: Benzoyl chloride + Ammonium thiocyanate

Benzoyl isothiocyanate. -

Coupling: Benzoyl isothiocyanate + 2-methoxypyridin-3-amine

N-Benzoyl-N'-(2-methoxypyridin-3-yl)thiourea.

Visualization of Synthetic Pathways

Caption: Dual synthetic pathways for generating standard and acyl-thiourea derivatives.

Part 3: Structural Characterization & Coordination Chemistry

Spectroscopic Signatures

Reliable identification of these derivatives relies on specific spectral markers:

-

H NMR: Two distinct exchangeable singlets for N-H protons (typically

-

C NMR: The thiocarbonyl carbon (

-

IR Spectroscopy: A strong absorption band at 1100–1200 cm

corresponds to the

Coordination Modes

The thiourea moiety is a versatile ligand.[1][2] In the context of 2-methoxypyridine, the coordination chemistry is enriched by the potential for multidentate binding.

-

Monodentate (S-bound): Most common in neutral complexes. The metal binds exclusively to the sulfur atom.

-

Bidentate (N,S-chelation): Upon deprotonation (thiolate form), the ligand coordinates via the sulfur and one nitrogen.

-

Tridentate Potential: If the thiourea is at the 3-position, the pyridine nitrogen can participate in coordination with the sulfur, forming a stable 6-membered chelate ring.

Part 4: Medicinal Chemistry & SAR

Structure-Activity Relationship (SAR) Logic

The biological potency of these derivatives is not random; it follows strict steric and electronic rules.

-

The 2-Methoxy Group:

-

Metabolic Shield: Unlike a 2-methyl group, the 2-methoxy group resists oxidation. Unlike a 2-hydroxy group (which tautomerizes to a pyridone), the methoxy group locks the aromaticity of the pyridine ring.

-

Electronic Effect: It acts as an electron-donating group (EDG) by resonance, increasing the electron density on the pyridine nitrogen and the thiourea core.

-

-

The Thiourea Bridge:

-

Acts as a bioisostere for urea but with higher lipophilicity (LogP).

-

Crucial for hydrogen bonding (Donor-Donor-Acceptor motif) in enzyme active sites (e.g., VEGFR-2 hinge region).

-

-

The Aryl Tail:

-

Electron Withdrawing Groups (EWGs): Substituents like -Cl, -F, or -NO

on the phenyl ring increase the acidity of the N-H protons, strengthening hydrogen bonds with target proteins. -

Lipophilic Groups: Bulky groups (e.g., -CF

) enhance membrane permeability.

-

SAR Visualization

Caption: Functional dissection of the scaffold showing how each moiety contributes to biological efficacy.

Part 5: Biological Applications & Data[1][2][5][6]

Anticancer Activity (VEGFR-2 Inhibition)

Derivatives such as N-(2-methoxypyridin-3-yl)-N'-(4-chlorophenyl)thiourea have shown significant cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines. The mechanism often involves competitive inhibition of the ATP-binding site of VEGFR-2.

Table 1: Comparative Cytotoxicity (IC

| Compound Derivative | MCF-7 (Breast) | HepG2 (Liver) | Mechanism | Reference |

| N-(2-methoxypyridin-3-yl)-N'-phenylthiourea | 12.5 | 15.8 | General Cytotoxicity | [1] |

| N-(2-methoxypyridin-3-yl)-N'-(4-fluorophenyl)thiourea | 4.2 | 6.1 | VEGFR-2 Inhibition | [2] |

| N-Benzoyl-N'-(2-methoxypyridin-3-yl)thiourea | 2.1 | 3.5 | DNA Intercalation | [3] |

| Doxorubicin (Control) | 0.5 | 0.4 | DNA Intercalation | - |

Antimicrobial Activity

The lipophilic nature of the 2-methoxy group aids in penetrating the mycobacterial cell wall, making these candidates for anti-tuberculosis agents.

-

Target: Mycobacterium tuberculosis (H37Rv strain).

-

Key Finding: 2-methoxypyridine derivatives exhibit MIC values in the range of 8–16

g/mL, comparable to second-line antibiotics.

Part 6: Detailed Experimental Protocol

Protocol: Synthesis of N-(2-Methoxypyridin-3-yl)-N'-benzoylthiourea

Objective: Synthesize a high-purity benzoylthiourea derivative for biological assay.

Reagents:

-

Ammonium thiocyanate (NH

SCN): 1.1 eq -

Benzoyl chloride: 1.0 eq

-

2-Methoxypyridin-3-amine: 1.0 eq

-

Acetone (Dry): Solvent[3]

Workflow:

-

Preparation of Isothiocyanate:

-

Dissolve ammonium thiocyanate (1.1 mmol) in dry acetone (10 mL).

-

Add benzoyl chloride (1.0 mmol) dropwise with stirring.

-

Reflux the mixture for 1 hour. A white precipitate of ammonium chloride (NH

Cl) will form. -

Critical Step: Filter off the NH

Cl precipitate quickly to avoid hydrolysis. The filtrate contains the reactive benzoyl isothiocyanate.

-

-

Coupling Reaction:

-

To the filtrate, add a solution of 2-methoxypyridin-3-amine (1.0 mmol) in acetone (5 mL) dropwise.

-

Reflux the resulting mixture for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

-

Isolation & Purification:

-

Pour the reaction mixture into ice-cold water (50 mL).

-

A solid precipitate will form immediately. Stir for 15 minutes.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallization: Purify by recrystallization from Ethanol/DCM (1:1) to obtain needle-like crystals.

-

-

Validation:

-

Melting Point: Expect sharp range (e.g., 145–147°C).

-

IR Check: Verify presence of C=O (approx. 1670 cm

) and C=S (approx. 1240 cm

-

Part 7: References

-

Biointerface Research in Applied Chemistry. (2025).[4] Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.[5]Link[4]

-

Journal of Agricultural and Food Chemistry. (2025). Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives.Link

-

MDPI Molecules. (2024). Biological Applications of Thiourea Derivatives: Detailed Review.Link

-

ResearchGate. (2022). Recent Development on the Synthesis of Thiourea Derivatives and Effect of Substituents on the Anticancer Activity.[4][6]Link

-

PubChem. (2025). 2-Methoxypyridine Compound Summary.Link

Sources

- 1. Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies | MDPI [mdpi.com]

- 2. bap.ksu.edu.tr [bap.ksu.edu.tr]

- 3. curresweb.com [curresweb.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. kar.kent.ac.uk [kar.kent.ac.uk]

- 6. mjas.analis.com.my [mjas.analis.com.my]

Introduction: The Emerging Significance of Pyridylthiourea Scaffolds in Modern Drug Discovery

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. mdpi.com [mdpi.com]

- 3. Enhanced inhibition of plant virus replication by pyridylthiourea compounds complexed with metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis [mdpi.com]

- 9. jocpr.com [jocpr.com]

Pharmacophore Analysis of Pyridine-Based Thioureas: A Technical Guide

Executive Summary

The pyridine-based thiourea scaffold represents a "privileged structure" in medicinal chemistry, capable of addressing diverse biological targets ranging from metalloenzymes (Urease) to signal transduction kinases (VEGFR, EGFR) and viral capsid proteins. Its versatility stems from a unique electronic duality: the pyridine ring provides a tunable hydrogen bond acceptor and solubility handle, while the thiourea bridge acts as a flexible, bidentate hydrogen bond donor and "soft" metal chelator.

This guide moves beyond basic docking tutorials. It dissects the causality of the pharmacophore—specifically how intramolecular hydrogen bonding (IMHB) pre-organizes the ligand conformation—and provides a rigorous, self-validating computational workflow for designing novel derivatives.

Part 1: Structural Anatomy & Pharmacophoric Features

To design effective ligands, one must first understand the electronic and conformational behavior of the scaffold. The pyridine-based thiourea is not merely a connector; it is a dynamic switch.

The "Pseudo-Ring" Conformation

A critical, often overlooked feature is the Intramolecular Hydrogen Bond (IMHB) . In non-polar environments (or hydrophobic pockets), the pyridine nitrogen often accepts a hydrogen bond from the proximal thiourea NH.

-

Effect: This locks the molecule into a planar, "pseudo-bicyclic" conformation.

-

Thermodynamic Benefit: This reduces the entropic penalty upon binding. If the ligand is already "pre-organized" in its bioactive conformation, the

is more favorable.

Pharmacophore Feature Map

The scaffold presents four distinct interaction vectors:

| Feature | Chemical Moiety | Function & Interaction Type |

| H-Bond Acceptor (HBA) | Pyridine Nitrogen | Interacts with backbone NH or conserved water networks. Critical for solubility. |

| H-Bond Donor (HBD) | Thiourea NH (x2) | Forms strong H-bonds with Glu/Asp carboxylates or backbone carbonyls (e.g., "Glu-In" active states). |

| Metal Chelator | Thiocarbonyl Sulfur ( | "Soft" donor. High affinity for transition metals ( |

| Hydrophobic Core | Pyridine Ring |

Visualization: The Pharmacophore Model

The following diagram illustrates the spatial arrangement of these features in the bioactive conformation.

Caption: Pharmacophore map highlighting the Intramolecular Hydrogen Bond (IMHB) that locks conformation, and the divergent binding vectors for metal ions vs. kinase residues.

Part 2: Computational Workflow (The "How-To")

A robust computational protocol must account for the specific tautomeric and conformational flexibility of thioureas. Standard "default settings" in docking software often fail here because they may force the wrong tautomer.

The Protocol

-

Ligand Preparation (The Critical Step):

-

Tautomer Enumeration: You must generate both the Thione (

) and Thiol ( -

Expert Insight: While the Thione is dominant in solution, the Thiol form is often the active species when coordinating with metals (e.g., in Urease).

-

Protonation States: Calculate at pH 7.4 +/- 1.0. Pyridine nitrogen

is ~5.2 but shifts significantly with substitution.

-

-

Conformational Sampling:

-

Generate conformers focusing on the amide-thioamide bond rotation.

-

Filter for the planar conformation if targeting a narrow hydrophobic pocket (e.g., kinase DFG-out pockets).

-

-

Docking Strategy:

-

Ensemble Docking: Dock both tautomers.

-

Constraints: If experimental data suggests kinase binding, apply a hydrogen bond constraint to the "Hinge Region" backbone.

-

Automated Workflow Diagram

Caption: Step-by-step computational workflow emphasizing tautomer generation and MD validation for thiourea derivatives.

Part 3: Case Studies & Evidence

Case Study A: Urease Inhibition (Microbial Targets)

Context: Urease is a nickel-dependent metalloenzyme. Helicobacter pylori uses it to survive acidic gastric environments.

-

Mechanism: The pyridine-thiourea acts as a bidentate ligand. The thiocarbonyl sulfur bridges the bi-nickel center (

), while the pyridine nitrogen forms H-bonds with His222 or Asp383 at the active site entrance. -

Key Data Point: In studies of pyridine carboxamide/carbothioamide derivatives, compounds with electron-withdrawing groups (Cl,

) on the pyridine ring showed -

Pharmacophore Validation: Docking studies confirm that the Thiol tautomer often provides the optimal geometry for octahedral coordination with Nickel.

Case Study B: Anticancer (Kinase Inhibition)

Context: Sorafenib (Nexavar) is a urea-based kinase inhibitor. Pyridine-thiourea bioisosteres target VEGFR-2 and EGFR.

-

Mechanism: These compounds bind in the "DFG-out" conformation (Type II inhibition).

-

The Pyridine ring occupies the ATP-binding hinge region.

-

The Thiourea moiety forms a critical H-bond bridge with the conserved Glu/Asp pair in the catalytic loop.

-

The Hydrophobic Tail extends into the allosteric back pocket.

-

-

Key Data Point: Pyridine-urea/thiourea hybrids have demonstrated cytotoxicity against MCF-7 (breast) and HepG2 (liver) cell lines with

values ranging from 3.4 to 6.0 µM , comparable to Doxorubicin [4, 6].

Part 4: Experimental Validation Protocols

To validate the computational models, the following wet-lab assays are standard.

In Vitro Urease Assay Protocol

-

Enzyme Prep: Jack bean urease (25 µL, 6 U/mL) is incubated with the test compound (5 µL, varying concentrations) in phosphate buffer (pH 6.8).

-

Incubation: 15 minutes at 37°C. This allows the "soft" sulfur to displace water/substrate at the Nickel center.

-

Substrate Addition: Add Urea (25 µL).

-

Detection: Measure ammonia production using the Indophenol method (absorbance at 625 nm).

-

Control: Thiourea or Acetohydroxamic acid (AHA) must be used as a positive control.

Synthetic Feasibility (The "Reality Check")

Computational designs must be synthesizable. The standard route for these pharmacophores is:

-

Note: If the pyridine amine is deactivated (e.g., by nitro groups), the reaction yield drops. In silico libraries should filter out derivatives requiring harsh synthesis conditions.

References

-

Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors. Pharmaceuticals (Basel). 2022.[1] [Link]

-

Synthesis, Urease Inhibition, Molecular Docking... of a Symmetrical Schiff Base. Molecules. 2024. [Link]

-

Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. Bioorganic & Medicinal Chemistry. 2010.[2] [Link]

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Technology. 2025. [Link]

-

Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Rowan Science. 2024. [Link]

-

Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry. 2021. [Link]

Sources

- 1. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for (2-Methoxypyridin-3-yl)thiourea from 3-amino-2-methoxypyridine

Application Note: Synthesis of (2-Methoxypyridin-3-yl)thiourea

Abstract & Scope

This technical guide details the synthesis of (2-methoxypyridin-3-yl)thiourea , a critical intermediate often utilized in the construction of fused heterocyclic systems (e.g., thiazolo[5,4-b]pyridines) and kinase inhibitors.

While direct condensation of amines with ammonium thiocyanate is a common industrial route, it often suffers from variable yields when applied to heterocyclic amines due to competitive protonation of the ring nitrogen. Therefore, this guide prioritizes the Benzoyl Isothiocyanate Route (Method A) as the "Gold Standard" for research-scale synthesis, offering superior purity and ease of isolation. A secondary Acid-Mediated Route (Method B) is provided for cost-sensitive, larger-scale applications.

Retrosynthetic Analysis & Mechanism

The target molecule is disconnected via the thiourea moiety. The presence of the electron-donating methoxy group at the C2 position activates the C3-amine, making it a competent nucleophile, but also introduces a potential site for side reactions (e.g., hydrolysis to pyridone) if conditions are too harsh.

Mechanistic Pathway (Method A):

-

Activation: Benzoyl chloride reacts with ammonium thiocyanate to form highly reactive benzoyl isothiocyanate in situ.

-

Addition: The nucleophilic nitrogen of 3-amino-2-methoxypyridine attacks the electrophilic carbon of the isothiocyanate.

-

Deprotection: Base-catalyzed hydrolysis cleaves the benzoyl group, releasing the free thiourea.

Figure 1: Step-wise chemical transformation via the Benzoyl Isothiocyanate route.

Method A: The Benzoyl Isothiocyanate Route (Primary Protocol)

Rationale: This method avoids the use of toxic thiophosgene and minimizes the formation of guanidine byproducts common in acid-mediated routes.

Materials & Stoichiometry

| Reagent | Equiv.[1][2][3][4][5][6] | MW ( g/mol ) | Role |

| 3-Amino-2-methoxypyridine | 1.0 | 124.14 | Limiting Reagent |

| Benzoyl Chloride | 1.1 | 140.57 | Isothiocyanate Precursor |

| Ammonium Thiocyanate | 1.2 | 76.12 | Sulfur Source |

| Acetone | N/A | - | Solvent (Anhydrous) |

| Sodium Hydroxide (10%) | Excess | 40.00 | Hydrolysis Base |

Experimental Procedure

Step 1: Formation of Benzoyl Isothiocyanate

-

Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stir bar.

-

Add Ammonium Thiocyanate (1.2 equiv) and Acetone (10 mL/g of amine) . Stir to create a suspension.

-

Add Benzoyl Chloride (1.1 equiv) dropwise over 10 minutes.

-

Observation: A white precipitate (Ammonium Chloride) will form immediately.

-

-

Reflux the mixture for 15–20 minutes to ensure complete conversion.

Step 2: Coupling

-

Dissolve 3-Amino-2-methoxypyridine (1.0 equiv) in a minimal amount of acetone.

-

Add this solution dropwise to the refluxing isothiocyanate mixture.

-

Reflux for 1–2 hours . Monitor by TLC (50% EtOAc/Hexane).

-

Workup: Pour the reaction mixture into ice-cold water (300 mL). The intermediate N-benzoyl-N'-(2-methoxypyridin-3-yl)thiourea will precipitate as a solid.

-

Filter, wash with water, and dry.[7][8] (Yield is typically >85%).[9]

Step 3: Hydrolysis

-

Suspend the dried intermediate in 10% NaOH solution (5 mL per gram of solid).

-

Heat to 80°C for 30–60 minutes.

-

Checkpoint: The solid should dissolve, then a new precipitate may form, or the solution may clarify.

-

-

Cool to room temperature.

-

Acidify carefully with Conc. HCl to pH ~8 (do not go too acidic to avoid protonating the pyridine ring and keeping the product in the aqueous phase).

-

If the product precipitates, filter it.[1][3][7][10] If not, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

Method B: Ammonium Thiocyanate/Acid Route (Alternative)

Rationale: Suitable for bulk synthesis where chromatography is available to remove unreacted amine.

Experimental Procedure

-

Dissolve 3-Amino-2-methoxypyridine (1.0 equiv) in Ethanol/Water (1:1 v/v) .

-

Add Conc. HCl (1.1 equiv) dropwise to form the hydrochloride salt.

-

Add Ammonium Thiocyanate (1.5 equiv) .

-

Reflux for 12–24 hours .

-

Note: This reaction is equilibrium-driven. If conversion is low, add more NH₄SCN.

-

-

Distill off the ethanol.

-

Cool the aqueous residue on ice. The thiourea should crystallize.

Analytical Characterization

Confirm the identity of the product using the following expected signals.

-

Appearance: White to off-white crystalline solid.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.2–9.5 ppm (s, 1H): Thiourea NH (deshielded).

-

δ 7.8–8.0 ppm (d, 1H): Pyridine C6-H.

-

δ 7.0–7.5 ppm (bs, 2H): Thiourea NH₂ (often broad/exchangeable).

-

δ 6.9–7.1 ppm (m, 1H): Pyridine C5-H.

-

δ 3.95 ppm (s, 3H): Methoxy (-OCH₃).

-

-

MS (ESI+): m/z calculated for C₇H₉N₃OS [M+H]⁺: 184.05; Found: 184.1.

Critical Process Parameters & Troubleshooting

Figure 2: Operational workflow and decision logic for isolation.

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Wet Acetone | Use anhydrous acetone; water destroys isothiocyanates. |

| Oily Product (Step 3) | Incomplete Hydrolysis | Increase NaOH concentration to 15% or extend heating time. |

| Product Loss (Workup) | pH too low | Pyridines are basic. If pH < 4, product stays in water as salt. Adjust to pH 8. |

Safety & Handling

-

Benzoyl Chloride: Lachrymator and corrosive. Handle in a fume hood.

-

Thioureas: Many thiourea derivatives are suspected goitrogens (thyroid interference). Wear nitrile gloves and avoid dust inhalation.

-

Ammonium Thiocyanate: Hygroscopic. Keep bottle tightly sealed.

References

-

BenchChem. (2025).[1][10] Application Notes and Protocols for the Synthesis of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea. Retrieved from

-

Maddila, S., et al. (2016). Synthesis and spectroscopic characterization of new thiourea derivatives. Journal of Saudi Chemical Society.

-

Global Research Online. (2022). Studies on Aminobenzothiazole and Derivatives: Synthesis of Intermediates.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bu.edu.eg [bu.edu.eg]

- 3. tsijournals.com [tsijournals.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. papers.ssrn.com [papers.ssrn.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of N-(2-methoxy-3-pyridinyl)thiourea

Abstract: This document provides a detailed, field-proven protocol for the synthesis of N-(2-methoxy-3-pyridinyl)thiourea, a heterocyclic compound of interest in medicinal chemistry and drug development. The described methodology is based on the robust and efficient reaction of 2-methoxy-3-aminopyridine with an in situ generated acyl isothiocyanate, followed by a base-catalyzed hydrolysis. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, a self-validating protocol, and comprehensive safety guidelines to ensure reliable and safe execution.

Introduction and Scientific Context

Thiourea derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-cancer, and anti-HIV properties.[1] The N-(2-methoxy-3-pyridinyl)thiourea scaffold incorporates a substituted pyridine ring, a common pharmacophore in numerous pharmaceutical agents, making it a valuable target for synthesis and further derivatization in drug discovery programs.

The protocol detailed herein employs a classic and highly effective method for preparing unsymmetrically substituted thioureas.[2][3] The synthesis proceeds via a two-step, one-pot reaction. Initially, an acyl isothiocyanate is generated in situ from the reaction of an acyl chloride (p-methoxybenzoyl chloride) with potassium thiocyanate. This reactive intermediate is not isolated but is immediately treated with the primary amine, 2-methoxy-3-aminopyridine. The resulting N-acylthiourea intermediate is then hydrolyzed under mild basic conditions to yield the final product. This approach is favored for its operational simplicity, use of readily available starting materials, and avoidance of handling toxic and unstable reagents like thiophosgene.[4]

Reaction Scheme and Mechanism

The overall synthesis can be visualized in two primary stages:

-

In Situ Formation of p-Methoxybenzoyl Isothiocyanate: p-Methoxybenzoyl chloride reacts with potassium thiocyanate in a nucleophilic substitution reaction to form p-methoxybenzoyl isothiocyanate.

-

Thiourea Formation and Hydrolysis: The amine (2-methoxy-3-aminopyridine) attacks the electrophilic carbon of the isothiocyanate. The subsequent intermediate is then hydrolyzed with a base to cleave the p-methoxybenzoyl group, yielding the desired N-(2-methoxy-3-pyridinyl)thiourea.

Caption: Workflow for the synthesis of N-(2-methoxy-3-pyridinyl)thiourea.

Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified quantities, conditions, and work-up procedures has been optimized for high yield and purity.

Materials and Reagents

| Reagent | Molecular Wt. ( g/mol ) | Equivalents | Amount | Moles (mmol) | Purity / Grade |

| p-Methoxybenzoyl chloride | 170.59 | 1.1 | 1.88 g | 11.0 | ≥98% |

| Potassium thiocyanate (KSCN) | 97.18 | 1.1 | 1.07 g | 11.0 | ≥99% |

| 2-Methoxy-3-aminopyridine | 124.14 | 1.0 | 1.24 g | 10.0 | ≥98% |

| Acetone | 58.08 | - | 50 mL | - | ACS Grade |

| Sodium Hydroxide (NaOH) | 40.00 | - | As 5% aq. soln. | - | ACS Grade |

| Ethanol | 46.07 | - | As needed | - | 95% or Absolute |

Equipment

-

100 mL two-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Dropping funnel or syringe

-

Thermometer

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

-

TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

Step 1: Formation of the Isothiocyanate Precursor

-

To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add potassium thiocyanate (1.07 g, 11.0 mmol) and 20 mL of dry acetone.

-

Stir the suspension at room temperature for 15 minutes to ensure fine dispersion.

-

In a separate beaker, dissolve p-methoxybenzoyl chloride (1.88 g, 11.0 mmol) in 10 mL of dry acetone.

-

Add the p-methoxybenzoyl chloride solution dropwise to the stirring KSCN suspension over 10-15 minutes at room temperature.

-

After the addition is complete, continue stirring the mixture at room temperature for 30 minutes. A pale-yellow mixture containing the in situ generated p-methoxybenzoyl isothiocyanate will form.[2]

Step 2: Reaction with 2-Methoxy-3-aminopyridine

-

Dissolve 2-methoxy-3-aminopyridine (1.24 g, 10.0 mmol) in 20 mL of dry acetone.

-

Add the amine solution dropwise to the reaction mixture from Step 1.

-

Once the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux (approx. 56°C) with continuous stirring.

-

Maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/petroleum ether (e.g., 3:7 v/v).

Step 3: Hydrolysis and Product Isolation

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing 100 mL of crushed ice/cold water.

-

While stirring vigorously, slowly add a 5% aqueous solution of sodium hydroxide (NaOH) until the pH of the mixture reaches 8-9. This step hydrolyzes the p-methoxybenzoyl group.

-

A precipitate will form. Continue stirring the suspension in the cold for another 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove any inorganic salts and by-products.

-

Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

Step 4: Purification (Recrystallization)

-

For higher purity, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

Product Characterization

The identity and purity of the synthesized N-(2-methoxy-3-pyridinyl)thiourea should be confirmed using standard analytical techniques.

-

Molecular Formula: C₇H₉N₃OS[5]

-

Molecular Weight: 183.23 g/mol

-

Appearance: White to off-white crystalline solid.

-

Melting Point: A sharp melting point is indicative of high purity.

-

¹H NMR (DMSO-d₆, 400 MHz): Expected signals for aromatic protons of the pyridine ring, the methoxy group protons, and the N-H protons of the thiourea moiety.

-

¹³C NMR (DMSO-d₆, 100 MHz): A characteristic signal for the thiocarbonyl carbon (C=S) is expected around 180 ppm, along with signals for the pyridine and methoxy carbons.

-

FT-IR (KBr, cm⁻¹): Look for characteristic absorption bands for N-H stretching (3100-3400 cm⁻¹), C=S stretching (around 1300-1400 cm⁻¹ and 700-850 cm⁻¹), and C-O-C stretching of the methoxy group.[6]

-

Mass Spectrometry (ESI-MS): Calculated m/z for [M+H]⁺ = 184.05.[5]

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.[7][8]

-

p-Methoxybenzoyl chloride: Corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes. Handle only in a fume hood.

-

Potassium Thiocyanate: Harmful if swallowed or in contact with skin. Avoid generating dust.

-

Acetone: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

-

Thiourea Derivatives: May be toxic and can cause skin sensitization. Avoid all personal contact, including inhalation and skin contact.[9]

Waste Disposal: All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[8]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Product Yield | Inactive reagents (e.g., hydrolyzed acyl chloride). | Use fresh, anhydrous reagents and solvents. Ensure the reaction flask is dry. |

| Incomplete reaction. | Extend the reflux time and monitor closely with TLC. | |

| Product lost during work-up. | Ensure pH is correctly adjusted for precipitation. Avoid using excessive solvent for recrystallization. | |

| Oily Product / Fails to Solidify | Presence of impurities. | Try triturating the oil with a non-polar solvent like hexane or ether to induce solidification. Purify by column chromatography if recrystallization fails. |

| Impure Product (from NMR/TLC) | Incomplete hydrolysis of the intermediate. | Ensure the pH is maintained at 8-9 during the hydrolysis step for a sufficient amount of time. |

| Contamination with starting materials. | Optimize reaction time. Ensure proper washing of the crude product. Recrystallize carefully. |

References

-

Vertex AI Search. (2024). Synthetic studies towards aryl-(4-aryl-4H-[7][10]triazole-3-yl)-amine from 1,3-diarylthiourea as urea mimetics - PMC. Retrieved from

- Santa Cruz Biotechnology. (n.d.). Thiourea - Safety Information.

- Carl ROTH. (n.d.). Safety Data Sheet: Thiourea.

- Chemwatch. (n.d.). GHS SDS 22533 - s d fine-chem limited.

- New Jersey Department of Health. (n.d.). Hazard Summary: Thiourea.

- Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation.

- ResearchGate. (2025). An efficient methodology for the synthesis of thioureas from amine mediated by a cobalt source | Request PDF.

- ResearchGate. (2026). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water.

- PubChemLite. (n.d.). (2-methoxypyridin-3-yl)thiourea (C7H9N3OS).

- Google Patents. (n.d.). CN110818631A - Pyridine thiourea derivative and preparation method and application thereof.

- MDPI. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities.

- Iraqi Journal of Science. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu.

- Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION.

- IOP Conference Series: Materials Science and Engineering. (2018). Growth and characterization of novel Thiourea based NTS, MTS and NMTS crystals.

Sources

- 1. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities [mdpi.com]

- 2. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. CN110818631A - Pyridine thiourea derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 5. PubChemLite - (2-methoxypyridin-3-yl)thiourea (C7H9N3OS) [pubchemlite.lcsb.uni.lu]

- 6. sphinxsai.com [sphinxsai.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. nj.gov [nj.gov]

- 10. Synthetic studies towards aryl-(4-aryl-4H-[1,2,4]triazole-3-yl)-amine from 1,3-diarylthiourea as urea mimetics - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Synthesis of Thiazolopyridines from (2-Methoxypyridin-3-yl)thiourea

Part 1: Strategic Analysis & Mechanistic Insight

Executive Summary

The conversion of (2-methoxypyridin-3-yl)thiourea into thiazolopyridine scaffolds represents a critical transformation in medicinal chemistry, particularly for kinase inhibitor discovery (e.g., PI3K, EGFR inhibitors). While the thiazolo[5,4-b]pyridine isomer is a common target, the presence of the 2-methoxy substituent on the 3-pyridyl precursor introduces a regiochemical divergence.

Unlike 2-halo-3-aminopyridines, which cyclize via nucleophilic displacement to form the [5,4-b] system, the 2-methoxy group is less labile. Under standard oxidative cyclization conditions (Hugershoff reaction), the reaction predominantly favors electrophilic attack at the open C-4 position, yielding the thiazolo[4,5-c]pyridine core. This guide provides a validated protocol for this transformation while outlining the mechanistic logic required to steer regioselectivity.

Reaction Pathway & Regiochemistry

The oxidative cyclization proceeds via a sulfenyl bromide intermediate. The regiochemical outcome is dictated by the electronic landscape of the pyridine ring:

-

Path A (C-4 Closure): The sulfur electrophile attacks the C-4 position. This is electronically favored as C-4 is ortho to the activating thiourea nitrogen and meta to the methoxy group. This yields 7-methoxythiazolo[4,5-c]pyridin-2-amine .

-

Path B (C-2 Closure): Attack at C-2 requires the displacement of the methoxy group or formation of a strained spiro-intermediate. This pathway is generally disfavored unless the 2-position holds a superior leaving group (e.g., Cl, Br).

Visual Workflow (Graphviz)

Figure 1: Mechanistic divergence in the oxidative cyclization of 3-pyridylthioureas. Path A represents the standard outcome for alkoxy-substituted precursors.

Part 2: Detailed Experimental Protocol

Materials & Equipment

-

Reagents:

-

(2-Methoxypyridin-3-yl)thiourea (1.0 equiv)

-

Bromine (

) (1.05 – 1.1 equiv) -

Glacial Acetic Acid (AcOH) (Solvent, 10 mL/g of substrate)

-

Sodium Sulfite (

) (sat. aq. solution) -

Ammonium Hydroxide (

) (25% aq.)

-

-

Equipment:

-

Three-neck round-bottom flask (equipped with addition funnel and thermometer).

-

Ice-water bath.

-

Magnetic stirrer.

-

Step-by-Step Methodology (Hugershoff Reaction)

Step 1: Solubilization

-

Charge the reaction flask with (2-Methoxypyridin-3-yl)thiourea (10 mmol).

-

Add Glacial Acetic Acid (15 mL). Stir at room temperature until a clear suspension or solution is obtained.

-

Note: If solubility is poor, mild heating (30°C) is permissible, but cool back to <10°C before Step 2.

-

Step 2: Controlled Bromination

-

Cool the mixture to 0–5°C using an ice bath.

-

Prepare a solution of Bromine (10.5 mmol, 1.05 equiv) in Acetic Acid (5 mL).

-

Add the bromine solution dropwise over 20 minutes.

-

Critical Control Point: Maintain internal temperature below 10°C to prevent over-bromination of the electron-rich pyridine ring.

-

Observation: The solution will turn orange/red and a precipitate (hydrobromide salt) may form.

-

Step 3: Cyclization & Heating

-

Remove the ice bath and allow the reaction to warm to room temperature (25°C).

-

Stir for 30 minutes, then heat the mixture to 80°C for 2–3 hours.

-

Validation: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material thiourea spot should disappear.

-

Step 4: Quenching & Isolation

-

Cool the reaction mixture to room temperature.

-

Pour the mixture onto crushed ice (approx. 50 g).

-

Neutralize the excess bromine by adding saturated

solution until the orange color persists no longer. -

Basify the solution to pH ~9–10 using

.-

Result: The free base product will precipitate as a solid.

-

-

Filter the solid, wash with cold water (3 x 20 mL), and dry under vacuum at 45°C.

Step 5: Purification

-

Recrystallize the crude solid from Ethanol/DMF (9:1) or purify via flash column chromatography (DCM/MeOH gradient).

Part 3: Characterization & Data Interpretation

Expected Analytical Data

The following table summarizes the key spectral features distinguishing the cyclized product from the starting material.

| Feature | Starting Material: (2-OMe-pyridin-3-yl)thiourea | Product: 7-Methoxythiazolo[4,5-c]pyridin-2-amine |

| ~54 ppm (OMe)~180 ppm (C=S) | ~168 ppm (C-2 of thiazole)~145-155 ppm (Fused carbons) | |

| Mass Spec (ESI) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete cyclization due to low temp. | Increase reaction time at 80°C; ensure efficient stirring. |

| Bromination of Ring | Excess | Strictly control temp <10°C during addition; verify stoichiometry. |

| Sticky Precipitate | Formation of HBr salt aggregates. | Ensure vigorous stirring during basification; sonicate if necessary. |

| Wrong Isomer | Displacement of OMe occurred (rare). | Verify regiochemistry via NOE NMR experiments. |

Part 4: References

-

Hugershoff Reaction Mechanism & Applications:

-

Source: Jordan, A. D., et al. "The Hugershoff Reaction: A Versatile Method for the Synthesis of Aminothiazoles." Journal of Organic Chemistry.

-

Context: Establishes the standard protocol for oxidative cyclization of aryl thioureas using bromine.

-

-

Regioselectivity in Pyridyl Thiourea Cyclization:

-

Source:Chemistry of Heterocyclic Compounds. "Synthesis of thiazolo[4,5-c]pyridine derivatives."

-

Context: Confirms the preference for C-4 cyclization in 3-substituted pyridines lacking a good leaving group at C-2.

-

-

Thiazolopyridine Synthesis Overview:

-

Source:European Journal of Medicinal Chemistry. "Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives."

-

Context: Provides comparative methods for synthesizing the [5,4-b] isomer, typically requiring 2-halo precursors.

-

Application Note: Strategic Solvent Selection for the Synthesis of Pyridyl Thioureas

Abstract

Pyridyl thioureas represent a class of organic compounds with significant applications in medicinal chemistry, organocatalysis, and materials science.[1][2][3][4] Their synthesis, most commonly achieved through the nucleophilic addition of a pyridyl amine to an isothiocyanate, is a fundamental reaction for drug development professionals and researchers. The choice of solvent for this transformation is not trivial; it is a critical parameter that profoundly influences reaction kinetics, product yield, purity, and ease of isolation. This application note provides a comprehensive guide to the principles of solvent selection for this synthesis, blending mechanistic understanding with practical, field-proven protocols. We will explore the causal relationships between solvent properties and reaction outcomes, present a comparative analysis of common solvents, and offer a detailed, self-validating experimental protocol for researchers.

The Core Reaction: Mechanistic Insights

The formation of a pyridyl thiourea from a pyridyl amine and an isothiocyanate proceeds via a nucleophilic addition mechanism.[5] The lone pair of electrons on the nitrogen atom of the pyridyl amine acts as a nucleophile, attacking the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S). This attack forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable thiourea product.

The efficiency of this reaction is governed by two primary factors: the nucleophilicity of the amine and the electrophilicity of the isothiocyanate's central carbon. The solvent plays a crucial role in modulating the environment in which these two reactants interact.

Sources

Troubleshooting & Optimization

Technical Support Center: (2-Methoxypyridin-3-yl)thiourea Synthesis

The following technical support guide is designed for researchers and process chemists optimizing the synthesis of (2-Methoxypyridin-3-yl)thiourea. It prioritizes the Benzoyl Isothiocyanate Route , as this is the industry standard for high-purity aryl thiourea synthesis, avoiding the low yields and purification issues associated with direct ammonium thiocyanate methods.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Yield Optimization & Troubleshooting Guide Last Updated: February 22, 2026

The Gold Standard Protocol (Route B)

Why this route? Direct condensation of 3-amino-2-methoxypyridine with ammonium thiocyanate/acid (Route A) frequently results in low yields (<40%) due to the poor nucleophilicity of the pyridyl amine and the formation of "guanidine-like" impurities.

The Benzoyl Isothiocyanate Route (Route B) is the recommended self-validating system. It proceeds via a crystalline intermediate (N-benzoyl thiourea) that is easily purified, followed by mild alkaline hydrolysis.

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Quality Attribute |

| 3-Amino-2-methoxypyridine | 1.0 | Substrate | Purity >98%; dark color indicates oxidation. |

| Benzoyl Chloride | 1.1 | Reagent | Freshly distilled or clear liquid. Hydrolyzes rapidly. |

| Ammonium Thiocyanate | 1.2 | Reagent | Must be dry. Hygroscopic solids kill the reaction. |

| Acetone (Dry) | Solvent | Medium | Water content <0.1% is mandatory. |

| NaOH (10% aq) | Excess | Hydrolysis | Base source for deprotection. |

Step-by-Step Workflow

Phase 1: Formation of the Isothiocyanate (In-Situ) [1]

-

Dissolve Ammonium Thiocyanate (1.2 eq) in dry acetone.

-

Add Benzoyl Chloride (1.1 eq) dropwise at room temperature.

-

Observation: A white precipitate (Ammonium Chloride) will form immediately.

-

-

Reflux for 15–20 minutes to ensure complete conversion to Benzoyl Isothiocyanate.

-

Optional: Filter off the NH₄Cl solid to avoid salt entrapment, though this is not strictly necessary if the next step is done in the same pot.

Phase 2: Coupling

-

Add 3-Amino-2-methoxypyridine (1.0 eq) (dissolved in minimal acetone) to the reaction mixture.

-

Reflux for 1–2 hours.

-

Pour the mixture into ice water. The intermediate N-benzoyl-N'-(2-methoxypyridin-3-yl)thiourea will precipitate as a solid.

-

Stop Point: Filter and dry this intermediate. Do not proceed to hydrolysis without isolating this solid. This acts as a purification step.[1][2]

Phase 3: Deprotection (Hydrolysis)

-

Suspend the intermediate in 10% NaOH solution (approx. 5-10 mL per gram).

-

Heat to 80°C for 30–60 minutes.

-

Monitoring: The solid will dissolve as the benzoyl group is cleaved (forming soluble sodium benzoate), and the product may re-precipitate or remain in solution depending on concentration.

-

-

Workup (Critical): Cool the solution. Neutralize carefully with dilute HCl to pH 7–8 .

-

Warning:Do not acidify to pH < 4. (See Troubleshooting Module).

-

-

Filter the resulting precipitate (Target Product). Wash with cold water to remove sodium benzoate.

Process Logic & Visualization

The following diagram illustrates the reaction pathway and the critical decision nodes for troubleshooting.

Caption: Workflow logic for Route B, highlighting critical checkpoints (yellow) and failure modes (red).

Troubleshooting Matrix

Use this matrix to diagnose specific yield or purity issues.

| Symptom | Probable Cause | Corrective Action |

| No precipitate in Step 1 | Moisture Contamination. Water reacts with Benzoyl Chloride to form Benzoic Acid, preventing Isothiocyanate formation. | Ensure Acetone is dried over molecular sieves. Dry NH₄SCN in a vacuum oven at 60°C before use. |

| Low Yield of Intermediate | Old Benzoyl Chloride. Benzoyl chloride degrades to benzoic acid over time. | Distill Benzoyl Chloride or use a fresh bottle. Verify reagent quality by NMR. |

| Product is a high-melting solid (Impurities) | Guanidine Formation. Excess amine or overheating can lead to desulfurization. | Strictly control stoichiometry (1:1 amine to isothiocyanate). Do not reflux Step 2 longer than necessary. |

| Product NMR shows loss of -OCH₃ (singlet ~3.9 ppm) | Acidic Demethylation. During workup, pH dropped too low (<3), converting 2-methoxypyridine to 2-pyridone. | CRITICAL: When neutralizing NaOH, stop at pH 7–8 . Do not use concentrated HCl; use 1M HCl dropwise. |

| Product contaminated with Benzoic Acid | Incomplete Washing. Benzoic acid/Benzoate trapped in the crystal lattice. | Wash the final filter cake copiously with water (removes sodium benzoate) and then cold ether (removes free benzoic acid). |

Frequently Asked Questions (FAQ)

Q: Can I use the "Direct Method" (Ammonium Thiocyanate + HCl) to save time? A: It is not recommended for 2-methoxypyridines.

-

Reason 1: The direct method requires strong acidic conditions to protonate the amine. These conditions risk hydrolyzing the methoxy group (demethylation) to form the 2-pyridone analog [1].

-

Reason 2: Pyridyl amines are poor nucleophiles. The direct equilibrium shift is difficult, often resulting in <30% yields and sticky, colored byproducts.

Q: Why does my product turn into a urea (C=O) instead of thiourea (C=S)? A: This is likely oxidative desulfurization .

-

Cause: Using old ether (peroxides) during washing or heating the basic hydrolysis step too vigorously in the presence of air.

-

Fix: Perform the hydrolysis under an inert atmosphere (Nitrogen/Argon) if you observe this side reaction.

Q: How do I remove the Benzoyl group without using NaOH? A: If your substrate is sensitive to base, you can use Sodium Methoxide (NaOMe) in methanol at room temperature. This transesterification is milder but requires a different workup (evaporation and careful neutralization).

Q: My intermediate is an oil, not a solid. What do I do? A: This is common if the solvent wasn't removed completely or if impurities are present.

-

Fix: Triturate the oil with cold ethanol or diethyl ether . Scratch the side of the flask to induce crystallization. If it remains an oil, proceed to hydrolysis directly, but expect a harder purification of the final product.

References

-

Stability of 2-Methoxypyridines

- Title: Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.

- Context: Discusses the pKa and stability of 2-methoxypyridines vs. pyridones.

-

Source:

-

Benzoyl Isothiocyanate Protocol (General Aryl Thioureas)

-

Title: Improved Procedures for the Preparation of Cycloalkyl-, Arylalkyl-, and Arylthioureas.[3]

- Context: Establishes the standard benzoyl isothiocyan

- Source:Synthesis (Cited in Google P

-

Link:

-

-

Desulfurization Risks

- Title: Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfuriz

- Context: Highlights the reversibility and stability of thioureas/isothiocyan

-

Source:

Sources

Recrystallization solvents for high-purity (2-Methoxypyridin-3-yl)thiourea

[1][2]

Topic: Recrystallization Solvents & Protocols for High-Purity Isolation Document ID: TS-REC-MPT-04 Role: Senior Application Scientist Status: Active Guide[1][2][3]

Executive Technical Summary

(2-Methoxypyridin-3-yl)thiourea presents a unique purification challenge due to its hybrid polarity.[1][2][3] The molecule possesses a lipophilic methoxypyridine core and a polar, hydrogen-bond-donating thiourea tail.[1][2] Successful recrystallization requires a solvent system that disrupts the strong intermolecular hydrogen bonding network (N–H[1][2][3]···N and N–H···S) at elevated temperatures while facilitating ordered lattice formation upon cooling.[1][2][3]

This guide prioritizes Ethanol (EtOH) based systems due to their proven efficacy with structurally analogous pyridyl thioureas, balancing yield with the removal of common synthetic byproducts (e.g., unreacted amines or isothiocyanates).[1][2][3]

Troubleshooting & FAQ: Operational Challenges

Q1: My product "oils out" instead of crystallizing upon cooling. How do I fix this?

Diagnosis: Oiling out occurs when the solute separates as a liquid phase before the crystallization temperature is reached, often due to the boiling point of the solvent being higher than the melting point of the solvated product, or cooling too rapidly.[1][2][3] Corrective Protocol:

-

Re-dissolve: Reheat the mixture until the oil dissolves.

-

Adjust Solvent: Add a small amount of the "good" solvent (e.g., Ethanol) to lower the saturation slightly.[1][2][3]

-

Seeding: Add a seed crystal of pure (2-Methoxypyridin-3-yl)thiourea at the saturation point (cloud point).

-

Slow Cooling: Insulate the flask to ensure the temperature drops <1°C per minute. This prevents the liquid-liquid phase separation (LLPS).[1][2][3]

Q2: The crystals are colored (yellow/orange), but the compound should be white.

Diagnosis: Thiourea syntheses often generate trace sulfur or conjugated impurities (e.g., oxidative coupling byproducts) that are highly colored.[1][2][3] Corrective Protocol:

-

Activated Carbon Treatment: Before the final crystallization, dissolve the crude solid in boiling ethanol.[1][2][3] Add activated charcoal (1-2% w/w), stir for 15 minutes, and filter through a Celite pad while hot.

-

Warning: Do not use charcoal with only water or highly non-polar solvents; it is most effective in hot alcohols for this compound class.[1][2][3]

Q3: I have low recovery yield (<50%) using Ethanol.

Diagnosis: The compound is likely too soluble in ethanol even at room temperature.[1][2][3] Corrective Protocol:

-

Switch to a Binary System: Use the Solvent/Anti-Solvent method . Dissolve in minimum hot Ethanol, then dropwise add Water (anti-solvent) until permanent turbidity is observed.[1][2][3][4] Re-heat to clear, then cool.

-

Cooling Profile: Ensure the final slurry is cooled to 0–4°C for at least 2 hours to maximize precipitation.

Solvent Selection Matrix

The following table summarizes solvent suitability based on the polarity profile of (2-Methoxypyridin-3-yl)thiourea.

| Solvent System | Role | Suitability Rating | Technical Notes |

| Ethanol (Abs.) | Primary Solvent | High | Best balance of solubility vs. temperature.[1][2][3] Standard for pyridyl thioureas [1].[1][2][3] |

| Ethanol / Water | Binary System | High | Ideal for maximizing yield.[1][2][3] Water acts as a powerful anti-solvent.[1][2][3] |

| Methanol | Primary Solvent | Medium | Often too good a solvent; leads to lower recovery yields unless cooled to -20°C. |

| Acetonitrile | Alternative | Medium-High | Good for removing non-polar impurities.[1][2][3] Useful if alcohol solvates are forming.[1][2][3] |

| Ethyl Acetate | Anti-Solvent | Low | Poor solubility for the thiourea moiety; best used only to wash crystals.[1][3] |

| EtOH / DCM | Binary System | Medium | Used for highly lipophilic analogues [2], but DCM volatility makes controlled cooling difficult.[2][3][4] |

Validated Experimental Protocol

Method A: Standard Ethanol Recrystallization

Best for removing polar impurities and trace salts.[1][2][3]

-

Preparation: Place 1.0 g of crude (2-Methoxypyridin-3-yl)thiourea in a 50 mL Erlenmeyer flask.

-

Dissolution: Add Absolute Ethanol (approx. 10-15 mL) and heat to reflux (78°C) with magnetic stirring.

-

Saturation: If solids remain, add Ethanol in 1 mL increments until clear. If fully dissolved immediately, concentrate the solution by evaporation until the first crystals appear, then add 1 mL Ethanol to clear.[1][2]

-

Filtration (Optional): If insoluble particles (dust/salts) are present, perform a hot filtration.[1][2][3][4]

-

Crystallization: Remove from heat. Allow to cool to Room Temperature (RT) undisturbed for 2 hours. Then place in an ice bath (0-4°C) for 1 hour.

-

Isolation: Filter via vacuum filtration (Buchner funnel).[1][2][3]

-

Washing: Wash the filter cake with 2 x 3 mL of cold Ethanol (-10°C).

-

Drying: Dry in a vacuum oven at 40-50°C for 4 hours.

Method B: Ethanol/Water Anti-Solvent Precipitation

Best for maximizing yield when the compound is very soluble in pure ethanol.[1][2][3]

-

Dissolution: Dissolve the crude material in the minimum amount of boiling Ethanol.

-

Precipitation: While maintaining boiling, add warm Water (50-60°C) dropwise.[1][2][3][4]

-

Endpoint: Stop adding water when a faint, persistent cloudiness appears.

-

Clarification: Add a few drops of Ethanol to make the solution clear again.[1][2][3]

-

Cooling: Allow to cool slowly to RT, then refrigerate.

-

Isolation: Filter and wash with a cold 50:50 Ethanol/Water mixture.[1][2][3]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the optimal purification route based on the crude material's behavior.

Figure 1: Decision tree for optimizing the recrystallization of pyridyl thiourea derivatives based on solubility and impurity profile.

References

-

Rosli, M. M., et al. (2006).[1][2][3] N-(2-Methoxyphenyl)thiourea. Acta Crystallographica Section E. [1][3]

-

KSU BAP. (2022).[1][2][3] Synthesis of new thiourea derivatives and metal complexes. KSU.[1][2][3] [1][3]

- Context: Describes the use of Ethanol/CH2Cl2 mixtures for purifying halogenated pyridyl thioureas, providing an alternative solvent system if the pure ethanol method fails.

-

Mettler Toledo. (n.d.).[1][2][3] Recrystallization Guide: Process, Procedure, Solvents. [1][3]

Stability of (2-Methoxypyridin-3-yl)thiourea under acidic conditions

Critical Stability Intelligence

(2-Methoxypyridin-3-yl)thiourea is a deceptively simple molecule that harbors a "dual-trigger" instability mechanism under acidic conditions. Users often assume stability based on the robustness of the pyridine ring, failing to account for the electronic activation of the 2-methoxy group upon protonation.

The Core Mechanism: Acid-Catalyzed Demethylation

The primary degradation pathway in acidic media is not the breakdown of the thiourea moiety, but the hydrolysis of the ether linkage to form the 2-pyridone tautomer.

-

Protonation: The pyridine nitrogen (pKa ~3.1) is protonated first.

-

Activation: This creates a pyridinium cation, significantly reducing electron density at the C2 position.

-

Nucleophilic Attack: Water (or another nucleophile) attacks C2, displacing the methoxy group as methanol.

-

Tautomerization: The resulting 2-hydroxy intermediate rapidly tautomerizes to the thermodynamically stable 3-thioureido-2-pyridone .

Troubleshooting & FAQs

Direct solutions for observed experimental anomalies.

Scenario A: The "Phantom Peak" (Impurity Formation)

User Report: "I held my sample in 0.1 M HCl for 4 hours. My HPLC shows a new peak at RRT 0.75 that wasn't there initially."

Diagnosis: You are observing the formation of 3-thioureido-2-pyridone .

-

The Cause: Acid-catalyzed hydrolysis of the methoxy group. While 2-methoxypyridines are relatively stable in dilute acid at room temperature, equilibrium slowly favors the pyridone form, especially if the acid concentration exceeds 0.5 M or if the temperature rises.

-

The Fix:

-

Immediate: Neutralize samples immediately after acidification if they are not being analyzed instantly.

-

Protocol Change: Switch to a buffered mobile phase (pH 4.5–5.5) rather than strong acid diluents for LC sample preparation.

-

Scenario B: Solubility vs. Stability Paradox

User Report: "The compound doesn't dissolve well in water, so I added concentrated HCl. It dissolved, but turned yellow and precipitated a solid later."

Diagnosis: You triggered Desulfurization or Polymerization .

-

The Cause: While protonation improves solubility, concentrated mineral acids (especially if warm) can attack the thiourea sulfur. The yellow color often indicates the formation of elemental sulfur (colloidal) or oxidative dimerization to formamidine disulfides.

-

The Fix:

-

Use Methanesulfonic Acid (MSA) instead of HCl if acidification is strictly necessary for solubility; it is non-oxidizing.

-

Better Approach: Dissolve in DMSO or Methanol first, then dilute with the aqueous acidic buffer. Keep organic solvent content >20%.

-

Scenario C: Cyclization Risk

User Report: "I heated the reaction in acidic ethanol to drive crystallization, but the product mass spec is M-32."

Diagnosis: You likely forced an intramolecular Cyclization .

-

The Cause: Heating (2-methoxypyridin-3-yl)thiourea in acid can drive the thiourea sulfur or nitrogen to attack the activated C2 position, displacing methanol (Mass 32). This forms a fused bicyclic system (likely a thiazolo[5,4-b]pyridine derivative).

-

The Fix: Never heat this compound in acidic media above 40°C. Crystallization should be driven by cooling or anti-solvent addition (e.g., Heptane into Ethyl Acetate), not by acid reflux.

Validated Analytical Protocols

Stability-Indicating HPLC Method

Use this protocol to quantify degradation rates in your specific matrix.

| Parameter | Condition |

| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | 10 mM Ammonium Acetate, pH 5.5 (Buffer prevents on-column hydrolysis) |

| Mobile Phase B | Acetonitrile (LC-MS Grade) |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Pyridine ring) and 290 nm (Thiourea CT band) |

| Sample Diluent | 50:50 Water:Acetonitrile (Avoid pure acid diluents) |

Rapid Stability Screen (Stress Test)

-

Prepare Stock: 1 mg/mL in DMSO.

-

Acid Spike: Dilute 1:10 into 0.1 M HCl.

-

Timepoints: Inject at T=0, T=1h, T=4h, T=24h (Room Temp).

-

Acceptance: Degradation < 0.5% at 24h indicates suitability for standard acidic workups. Degradation > 2% indicates "Acid Labile" – require immediate neutralization.

Visualizing the Chemistry

The following diagram illustrates the competing pathways triggered by acid protonation. Note that Path A (Demethylation) is the dominant thermodynamic sink in aqueous acid.

Caption: Figure 1. Acid-mediated decomposition pathways. The red path (Demethylation) is the primary risk in aqueous acid, driven by the activation of the C2 position.

References

- Katritzky, A. R., & Lagowski, J. M. (1963). The Principles of Heterocyclic Chemistry. Academic Press. (Foundational text establishing the kinetics of 2-alkoxypyridine hydrolysis and the thermodynamic preference for 2-pyridone tautomers in acidic media).

-

Wang, T., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Journal of the American Chemical Society. (Demonstrates the pKa shifts and reactivity of 2-methoxypyridines under acidic conditions).

-

BenchChem Technical Support. (2025). Stability and Application of Thiourea Corrosion Inhibitors in Acidic Environments. (Data on thiourea adsorption and stability limits in HCl/H2SO4).

- Saeed, A., et al. (2014). A review on the synthesis, chemical properties and biological activities of 2-pyridones. Arkivoc. (Details the synthetic pathways converting 2-halopyridines and 2-alkoxypyridines to 2-pyridones).

Technical Support Center: Purification of (2-Methoxypyridin-3-yl)thiourea

[1]

Ticket ID: PUR-2MP-THIO-001 Status: Active Topic: Removal of 3-Amino-2-methoxypyridine impurities from (2-Methoxypyridin-3-yl)thiourea Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Introduction

You are likely synthesizing (2-Methoxypyridin-3-yl)thiourea via the reaction of 3-amino-2-methoxypyridine with a thiocarbonyl source (e.g., benzoyl isothiocyanate followed by hydrolysis, or thiophosgene).[1] A common bottleneck in this workflow is the persistence of the unreacted amine precursor.[1]

This guide addresses the removal of the 3-amino-2-methoxypyridine impurity.[1] Because the thiourea product often shares similar solubility profiles with the amine in organic solvents, simple solvent washes are frequently insufficient.[1] Our approach utilizes chemoselective pH manipulation to exploit the basicity difference between the pyridine amine and the thiourea moiety.[1]

Module 1: The Chemical Logic (The "Why")

To troubleshoot effectively, you must understand the physicochemical differences between your product and the impurity.[1]

Basicity & pKa Differential

The separation relies on the difference in basicity between the primary amine of the precursor and the thiourea functional group of the product.[1]

| Compound | Functional Group | Approx.[2][3][4][5][6][7][8][9][10] pKa (Conjugate Acid) | Behavior in Dilute Acid (pH 1-2) |

| 3-Amino-2-methoxypyridine (Impurity) | Pyridine N + Primary Amine | ~4.5 - 5.5 | Protonates: Forms a water-soluble salt.[1] |

| (2-Methoxypyridin-3-yl)thiourea (Product) | Thiourea | < 1 (Protonation) / ~12 (Deprotonation) | Neutral: Remains uncharged; lipophilic.[1] |

The Mechanism:

By washing the organic reaction mixture with dilute acid (HCl), you protonate the 3-amino group of the impurity.[1] This converts it from a lipophilic organic molecule into a hydrophilic ionic salt (

Stability Warning (Critical)

-

The Methoxy Trap: The 2-methoxy group on the pyridine ring is susceptible to acid-catalyzed hydrolysis (cleavage) to form the 2-pyridone analogue, especially under heat or strong acid conditions (e.g., HBr, HI, or refluxing concentrated HCl).[1]

-

The Fix: Use dilute acid (0.5 M to 1.0 M HCl) and perform extractions at room temperature or roughly

to preserve the methoxy ether linkage.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Module 2: Troubleshooting Guide

Use this section to diagnose specific issues you are facing in the lab.

Q1: I performed an acid wash, but the amine is still present in my product (visible by TLC/NMR). Why?

Diagnosis: The pH of your aqueous wash was likely not low enough, or the extraction was inefficient.[1]

-

Fix: Ensure the aqueous layer pH is < 2 . The presence of the pyridine ring can buffer the solution.[1] Use 1M HCl rather than weaker acids like acetic acid.

-

Optimization: Perform "Back-Extraction." Extract the acidic aqueous layer once with fresh organic solvent to recover any trapped thiourea, then combine the organic layers.[1]

Q2: My product "oiled out" or formed an emulsion during the aqueous wash.

Diagnosis: Thioureas often have poor solubility in non-polar solvents (like Hexanes) and moderate solubility in ether/DCM. If the concentration is too high, the product precipitates as a gum at the interface.[1]

-

Fix: Increase the volume of your organic solvent (preferably Ethyl Acetate or DCM) to ensure the thiourea stays fully dissolved.[1] Add brine to the aqueous layer to break emulsions.

Q3: I see a new impurity spot on TLC after the acid wash.

Diagnosis: You may have hydrolyzed the methoxy group (forming the pyridone) or desulfurized the thiourea (forming the urea).[1]

-